molecular formula C4H11ClN2O B12937492 (S)-Morpholin-2-amine hydrochloride

(S)-Morpholin-2-amine hydrochloride

Cat. No.: B12937492
M. Wt: 138.59 g/mol
InChI Key: FYYHWEYDRSFGKD-WCCKRBBISA-N
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Description

(S)-Morpholin-2-amine hydrochloride is a chemical compound with the molecular formula C4H11ClN2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an amine group at the second position of the morpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Morpholin-2-amine hydrochloride typically involves the reaction of morpholine with an appropriate amine source under controlled conditions. One common method involves the reductive amination of morpholine using a reducing agent such as sodium borohydride in the presence of an amine donor. The reaction is usually carried out in an aqueous or alcoholic solvent at a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and the removal of products, ensuring a steady-state reaction environment.

Chemical Reactions Analysis

Types of Reactions

(S)-Morpholin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed

    Oxidation: Formation of morpholine N-oxide.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated morpholine derivatives.

Scientific Research Applications

(S)-Morpholin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Morpholin-2-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the amine group at the second position.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    Piperazine: A structurally similar compound with a different ring structure.

Uniqueness

(S)-Morpholin-2-amine hydrochloride is unique due to the presence of the amine group at the second position, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions that are not possible with other similar compounds, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

IUPAC Name

(2S)-morpholin-2-amine;hydrochloride

InChI

InChI=1S/C4H10N2O.ClH/c5-4-3-6-1-2-7-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1

InChI Key

FYYHWEYDRSFGKD-WCCKRBBISA-N

Isomeric SMILES

C1CO[C@@H](CN1)N.Cl

Canonical SMILES

C1COC(CN1)N.Cl

Origin of Product

United States

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